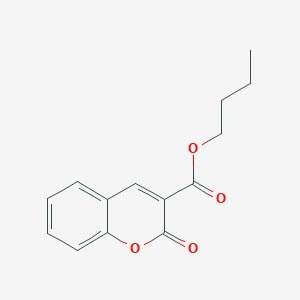

Butyl coumarin-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Butyl coumarin-3-carboxylate is a useful research compound. Its molecular formula is C14H14O4 and its molecular weight is 246.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Butyl coumarin-3-carboxylate can be synthesized through various methods that typically involve reactions with salicylaldehydes and other reagents. Recent advancements in synthetic methodologies have highlighted its versatility:

- One-Pot Reactions : A structured one-pot method has been developed for synthesizing 3-alkyl coumarins, including this compound, using salicylaldehydes and alkylating agents in the presence of photocatalysts under mild conditions. This method demonstrates good functional group tolerance and broad substrate scope, making it an efficient approach for producing various coumarin derivatives .

- Cascade Reactions : Innovative cascade reactions involving hydroxy cinnamic esters have also been reported, which can yield butyl coumarin derivatives through regioselective coupling reactions .

Biological Activities

This compound exhibits significant biological activities that make it a candidate for further research in pharmacology:

- Antimicrobial Properties : Studies indicate that coumarin derivatives, including this compound, possess antibacterial properties. They disrupt bacterial cell membranes and inhibit biofilm formation, which is crucial for controlling bacterial infections . The mechanism involves interference with flagellar motility and the production of extracellular polymeric substances (EPS), thus reducing bacterial adherence .

- Anticancer Effects : Research has shown that coumarins have potential anticancer properties. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers . The structure of this compound may enhance its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Pharmacological Applications

This compound and its analogs are being explored for their pharmacological potential:

- Neuroprotective Effects : Molecular docking studies suggest that certain coumarin derivatives can inhibit acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's . This inhibition is critical as it enhances acetylcholine levels in the brain.

- Antioxidant Activity : Coumarins are known for their antioxidant properties, which can protect cells from oxidative stress. This activity is vital for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Industrial Applications

The unique properties of this compound extend to various industrial applications:

- Fluorescent Probes : Coumarin-modified carbon quantum dots (CQDs) have been synthesized using butyl coumarin derivatives. These CQDs exhibit superior fluorescence characteristics, making them suitable for applications in bioimaging and biosensing due to their biocompatibility and luminescent properties .

- Agricultural Uses : Given its antimicrobial properties, this compound could be utilized in agricultural formulations to control plant pathogens, thereby enhancing crop protection strategies .

Case Studies

Several studies highlight the applications of this compound:

Eigenschaften

CAS-Nummer |

7460-87-9 |

|---|---|

Molekularformel |

C14H14O4 |

Molekulargewicht |

246.26 g/mol |

IUPAC-Name |

butyl 2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C14H14O4/c1-2-3-8-17-13(15)11-9-10-6-4-5-7-12(10)18-14(11)16/h4-7,9H,2-3,8H2,1H3 |

InChI-Schlüssel |

DNSDRVXHFSEQRO-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC2=CC=CC=C2OC1=O |

Kanonische SMILES |

CCCCOC(=O)C1=CC2=CC=CC=C2OC1=O |

Key on ui other cas no. |

7460-87-9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.